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Compound of Interest

Compound Name: 2-Methoxy-2-oxoacetic acid
CAS No.: 600-23-7
Cat. No.: B1603544
Get Quote
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Executive Summary & Chemical Profile

2-Methoxy-2-oxoacetic acid is a versatile "half-ester" of oxalic acid. Unlike the symmetric
dimethyl oxalate (DMO), this desymmetrized motif possesses two distinct reactive sites: a
methyl ester (electrophilic) and a carboxylic acid (nucleophilic/acidic).

In modern catalysis, this molecule serves two primary roles:

e The "Methoxycarbonyl" Radical Source: Via oxidative decarboxylation (Minisci-type
reactions).

* The Acyl/Ester Surrogate: Via Pd-catalyzed decarboxylative cross-coupling to form aryl
esters without using carbon monoxide gas.[1]
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Property Specification

IUPAC Name 2-Methoxy-2-oxoacetic acid

Common Name Monomethyl Oxalate (MMO)

CAS Number 602-29-9

Role C2 Synthon, Radical Precursor, Electrophile
Stability Hygroscopic; prone to hydrolysis. Fresh

preparation recommended.

Preparation Protocol: The "Green" Selective
Hydrolysis

Why this matters: Commercial availability of the half-ester is often limited or low-purity. High-
fidelity catalysis requires a pure starting material. This protocol uses a controlled, atom-
economical hydrolysis of Dimethyl Oxalate (DMO).

Reagents

e Dimethyl Oxalate (DMO)[2]
o Tetrahydrofuran (THF)
e Sodium Hydroxide (NaOH), 2.5 M aqueous solution

 Hydrochloric Acid (HCI), 2.0 M[3]

Step-by-Step Methodology

 Dissolution: Dissolve DMO (118 g, 1.0 mol) in a mixture of THF (10 mL) and chilled water
(500 mL) at 0—4 °C.

» Controlled Addition: Add chilled aqueous NaOH (2.5 M, 1.0 equiv) dropwise over 30 minutes.
Critical: Maintain temperature < 5 °C to prevent di-hydrolysis.

 Acidification: After 15 minutes of stirring, acidify to pH 0.5-0.7 using 2.0 M HCI.

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.researchgate.net/publication/400427527_Electrocatalytic_CC_Coupling_of_Dimethyl_Oxalate_to_C4_Dicarboxylate_on_Cu
https://pmc.ncbi.nlm.nih.gov/articles/PMC12004133/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603544?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Extraction: Extract immediately with Ethyl Acetate (
mL).
e |solation: Dry over

, filter, and concentrate in vacuo.

 Yield: Expect >90% yield of white crystalline solid.

Protocol A: Pd-Catalyzed Decarboxylative Cross-
Coupling

Application: Synthesis of Aryl Esters from Aryl Halides. Mechanism: This reaction bypasses the
use of toxic carbon monoxide (CO) gas (carbonylation) by utilizing the oxalate half-ester as a
solid CO surrogate. The reaction proceeds via an acyl-palladium intermediate formed after
decarboxylation.

Catalytic System

o Catalyst: Palladium(ll) Trifluoroacetate [

]

e Ligand: 1,3-Bis(diphenylphosphino)propane (dppp)
e Base: Potassium Carbonate (

) or pre-formed Potassium Monomethyl Oxalate.

Experimental Workflow

o Salt Formation: Convert 2-Methoxy-2-oxoacetic acid to its potassium salt by treating with
1.0 equiv of

in methanol, then evaporating to dryness.

e Reaction Setup: In a dried pressure tube, combine:

o Aryl Bromide (1.0 mmol)
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[e]

Potassium Monomethyl Oxalate (1.5 mmol)

o

(2.0 mol%)

o

dppp (1.5 mol%)[1]

[¢]

Solvent: Diglyme or DMF (3.0 mL)

e Thermal Activation: Seal the tube and heat to 130 °C for 16 hours.

o Note: The high temperature is required to overcome the energy barrier for the extrusion of

e Workup: Cool to Room Temperature (RT), dilute with ether, wash with water, and purify via
flash chromatography.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical decarboxylation
step that distinguishes this from standard cross-couplings.
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Figure 1: Catalytic cycle for the synthesis of aryl esters via decarboxylative coupling. The
extrusion of CO2 generates the reactive acyl-palladium species.

Protocol B: Ag-Catalyzed Radical Functionalization
(Minisci-Type)

Application: Direct C-H Methoxycarbonylation of N-Heterocycles (e.g., Pyridines, Quinolines).
Mechanism: Oxidative decarboxylation generates a nucleophilic methoxycarbonyl radical (

), which attacks electron-deficient heterocycles.

Catalytic System

o Catalyst: Silver Nitrate (

) (10—20 mol%)

¢ Oxidant: Ammonium Persulfate [

]

e Solvent: DCM/Water biphasic system or Acetonitrile/Water.

Experimental Workflow

» Preparation: Dissolve the Heterocycle (e.g., Lepidine, 1.0 mmol) and 2-Methoxy-2-
oxoacetic acid (2.0 mmol) in

(5 mL) and Water (5 mL).

o Catalyst Addition: Add

(0.1 mmol) and Trifluoroacetic acid (TFA, 1.0 equiv) to protonate the heterocycle (increasing
electrophilicity).

e Radical Initiation: Add
(2.0 mmol) slowly at RT or slightly elevated temperature (40 °C).

o Observation: Gas evolution (
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) indicates active radical generation.

e Termination: Quench with saturated

after 2—4 hours.

 Purification: Extract with DCM; purify via silica gel chromatography.

Mechanistic Visualization[4][5]
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Figure 2: Radical generation pathway. The silver catalyst facilitates the oxidative
decarboxylation, generating the active «COOMe radical.

Comparative Data Table: Reaction Conditions

Pd-Catalyzed Coupling Minisci Radical Reaction

Parameter
(Protocol A) (Protocol B)

Primary Transformation

Methoxycarbonyl Radical

Reactive Intermediate Acyl-Palladium (Electrophilic) -
(Nucleophilic)
Catalyst
atalys / dppp
Temperature High (130 °C) Low/Moderate (RT to 50 °C)
Byproducts KX ,
Avoids CO gas; High Direct C-H functionalization
Key Advantage o ) o
Selectivity (No pre-functionalization)
References
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Preparation of Monoalkyl Oxalates: Niwayama, S. et al.[4][5] "Efficient and practical
synthesis of monoalkyl oxalates under green conditions.” RSC Advances, 2022. [Link]

Pd-Catalyzed Decarboxylative Coupling: Shang, R. et al.[1] "Palladium-Catalyzed
Decarboxylative Coupling of Potassium Oxalate Monoester with Aryl and Alkenyl Halides."[1]
Journal of the American Chemical Society, 2009. [Link]

Minisci Reaction Mechanisms: Duncton, M. "Minisci reactions: Versatile tools for the
alkylation of nitrogen-containing heterocycles." Med. Chem. Commun., 2011. [Link]

Friedel-Crafts Acylation Context: Sartori, G. et al.[6][7] "Friedel-Crafts acylation of 2-
methoxynaphthalene over zeolite catalysts."[8] Journal of Molecular Catalysis A: Chemical,
2000. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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architectures-for-2-methoxy-2-oxoacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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